molecular formula C14H26FO6P B12563877 Octanoic acid, 2-(diethoxyphosphinyl)-2-fluoro-3-oxo-, ethyl ester CAS No. 188645-64-9

Octanoic acid, 2-(diethoxyphosphinyl)-2-fluoro-3-oxo-, ethyl ester

Cat. No.: B12563877
CAS No.: 188645-64-9
M. Wt: 340.32 g/mol
InChI Key: ZDQAFPYTTPVGBG-UHFFFAOYSA-N
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Description

Octanoic acid, 2-(diethoxyphosphinyl)-2-fluoro-3-oxo-, ethyl ester is a complex organic compound with a unique structure that includes a phosphonate group, a fluorine atom, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octanoic acid, 2-(diethoxyphosphinyl)-2-fluoro-3-oxo-, ethyl ester typically involves the esterification of octanoic acid with ethanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where octanoic acid and ethanol are fed into a reactor containing a solid acid catalyst. The reaction mixture is continuously distilled to separate the product from unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Octanoic acid, 2-(diethoxyphosphinyl)-2-fluoro-3-oxo-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octanoic acid, 2-(diethoxyphosphinyl)-2-fluoro-3-oxo-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which Octanoic acid, 2-(diethoxyphosphinyl)-2-fluoro-3-oxo-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and cellular membranes. The phosphonate group can mimic phosphate groups in biological systems, potentially inhibiting enzymes that utilize phosphate substrates. The fluorine atom can enhance the compound’s binding affinity to target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octanoic acid, 2-(diethoxyphosphinyl)-2-fluoro-3-oxo-, ethyl ester is unique due to the presence of the phosphonate group and the fluorine atom, which confer distinct chemical and biological properties.

Properties

CAS No.

188645-64-9

Molecular Formula

C14H26FO6P

Molecular Weight

340.32 g/mol

IUPAC Name

ethyl 2-diethoxyphosphoryl-2-fluoro-3-oxooctanoate

InChI

InChI=1S/C14H26FO6P/c1-5-9-10-11-12(16)14(15,13(17)19-6-2)22(18,20-7-3)21-8-4/h5-11H2,1-4H3

InChI Key

ZDQAFPYTTPVGBG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C(C(=O)OCC)(F)P(=O)(OCC)OCC

Origin of Product

United States

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